molecular formula C10H10N2O2 B14179268 2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester CAS No. 851387-09-2

2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester

Cat. No.: B14179268
CAS No.: 851387-09-2
M. Wt: 190.20 g/mol
InChI Key: UGOPYQLXEZEAGL-UHFFFAOYSA-N
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Description

2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester is a chemical compound that belongs to the class of azirines Azirines are three-membered heterocyclic compounds containing a nitrogen atom This particular compound is characterized by the presence of a pyridine ring attached to the azirine ring, and an ethyl ester group attached to the carboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylacetonitrile with ethyl chloroformate in the presence of a base, followed by cyclization to form the azirine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxaziridines or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

    Substitution: The azirine ring can undergo nucleophilic substitution reactions, leading to the formation of substituted azirines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxaziridines, while reduction can produce amines. Substitution reactions can lead to a variety of substituted azirines with different functional groups.

Scientific Research Applications

2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: In biological research, the compound can be used to study enzyme mechanisms and protein interactions due to its ability to form covalent bonds with nucleophiles.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester exerts its effects involves the formation of covalent bonds with nucleophiles. The azirine ring is highly reactive and can undergo ring-opening reactions with nucleophiles such as amines, thiols, and alcohols. This reactivity allows the compound to interact with various molecular targets and pathways, making it useful in a range of applications.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Azirine-2-carboxylic acid, 2-cyano-3-(1-pyrrolidinyl)-, methyl ester
  • 2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, methyl ester

Uniqueness

Compared to similar compounds, 2H-Azirine-2-carboxylic acid, 3-(2-pyridinyl)-, ethyl ester is unique due to the presence of the ethyl ester group, which can influence its reactivity and solubility. The pyridine ring also imparts specific electronic properties that can affect the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

CAS No.

851387-09-2

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

ethyl 3-pyridin-2-yl-2H-azirine-2-carboxylate

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)9-8(12-9)7-5-3-4-6-11-7/h3-6,9H,2H2,1H3

InChI Key

UGOPYQLXEZEAGL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(=N1)C2=CC=CC=N2

Origin of Product

United States

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